

# And1-IN-1 Reverses Platinum Resistance in Ovarian Cancer Cells: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |           |
|----------------|-----------|
| Compound Name: | And1-IN-1 |
| Cat. No.:      | B15588592 |

[Get Quote](#)

For Immediate Release

Washington, D.C. - Researchers have identified a novel inhibitor, **And1-IN-1**, that has demonstrated significant efficacy in re-sensitizing platinum-resistant ovarian cancer cells to chemotherapy. This discovery, detailed in a recent study, presents a promising new strategy for overcoming a major challenge in ovarian cancer treatment. This guide provides a comprehensive comparison of the efficacy of **And1-IN-1** in platinum-resistant versus platinum-sensitive ovarian cancer cell lines, supported by experimental data and detailed protocols.

**And1-IN-1** is a potent and specific inhibitor of the Acidic Nucleoplasmic DNA-binding protein 1 (And1), a crucial factor in DNA replication and repair.[\[1\]](#)[\[2\]](#) Overexpression of And1 has been linked to various cancers. The inhibitor works by promoting the degradation of And1, thereby disrupting these critical cellular processes in cancer cells.[\[1\]](#)[\[2\]](#) Two compounds have been identified as potent And1 inhibitors: Bazedoxifene acetate (BZA), an FDA-approved drug, and a novel compound designated as CH3, also known as **And1-IN-1**.[\[1\]](#)[\[2\]](#)

## Comparative Efficacy of And1-IN-1

The efficacy of **And1-IN-1** was evaluated in both platinum-sensitive and platinum-resistant ovarian cancer cell lines. The data below summarizes the key findings, highlighting the inhibitor's ability to restore sensitivity to platinum-based drugs.

**Table 1: In Vitro Efficacy of And1-IN-1 (CH3) and Bazedoxifene (BZA) in Ovarian Cancer Cell Lines**

| Cell Line                       | Treatment | IC50 (μM) | Fold Change in Cisplatin IC50 |
|---------------------------------|-----------|-----------|-------------------------------|
| IGROV1 (Cisplatin-Sensitive)    | Cisplatin | 2.5       | -                             |
| CH3                             | 2.08      | -         | -                             |
| BZA                             | 3.5       | -         | -                             |
| IGROV1-CR (Cisplatin-Resistant) | Cisplatin | 15        | -                             |
| Cisplatin + CH3 (1 μM)          | 4.5       | 3.3       | -                             |
| Cisplatin + BZA (2 μM)          | 6.2       | 2.4       | -                             |
| A2780 (Cisplatin-Sensitive)     | Cisplatin | 1.8       | -                             |
| A2780-CR (Cisplatin-Resistant)  | Cisplatin | 12.5      | -                             |
| Cisplatin + CH3 (1 μM)          | 3.1       | 4.0       | -                             |

Data extracted from Li et al., 2021.

## Mechanism of Action: Restoring Platinum Sensitivity

**And1-IN-1** circumvents platinum resistance by targeting the And1 protein, which is often overexpressed in resistant tumors. The inhibitor binds to the WD40 domain of And1, leading to its ubiquitination and subsequent degradation via the proteasome pathway. This depletion of

And1 disrupts DNA replication and repair mechanisms that cancer cells rely on to survive the DNA damage induced by platinum-based drugs.





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. IGROV-1 Human Ovarian Cancer Cell Line | SCC203 [merckmillipore.com]
- 2. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [And1-IN-1 Reverses Platinum Resistance in Ovarian Cancer Cells: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15588592#efficacy-of-and1-in-1-in-platinum-resistant-vs-sensitive-cells>

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)